3-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile
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Overview
Description
3-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile is an organic compound that belongs to the benzonitrile family. It is characterized by the presence of a fluorine atom, a hydroxymethyl group, and a methyl group attached to a benzene ring with a cyano group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile typically involves multi-step organic reactionsFor instance, starting from 3-fluoro-5-methylbenzaldehyde, the compound can be synthesized through a series of reactions including reduction, cyanation, and hydroxylation .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often facilitated by a catalyst or under basic conditions.
Major Products Formed
Oxidation: 3-Fluoro-4-(carboxymethyl)-5-methylbenzonitrile.
Reduction: 3-Fluoro-4-(hydroxymethyl)-5-methylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(hydroxymethyl)benzonitrile: Lacks the methyl group, which may affect its reactivity and applications.
4-Fluoro-3-(hydroxymethyl)benzonitrile: Positional isomer with different chemical properties.
3-Fluoro-4-(hydroxymethyl)-5-chlorobenzonitrile: Contains a chlorine atom instead of a methyl group, leading to different reactivity
Uniqueness
3-Fluoro-4-(hydroxymethyl)-5-methylbenzonitrile is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the fluorine atom enhances its stability and potential biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H8FNO |
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Molecular Weight |
165.16 g/mol |
IUPAC Name |
3-fluoro-4-(hydroxymethyl)-5-methylbenzonitrile |
InChI |
InChI=1S/C9H8FNO/c1-6-2-7(4-11)3-9(10)8(6)5-12/h2-3,12H,5H2,1H3 |
InChI Key |
OEYJLYNXCRJJCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CO)F)C#N |
Origin of Product |
United States |
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